2-Chloro-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
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Overview
Description
2-Chloro-N-ethyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with a complex structure that includes a chloro group, an ethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of 2-Chloro-N-ethyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with N-ethyl-N-(®-1-methyl-pyrrolidin-3-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-N-ethyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding amides and acids.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of the ethyl and pyrrolidine groups.
2-Chloro-N-ethyl-N-m-tolylacetamide:
2-Chloro-N-ethyl-N-methylethanamine: This compound has a simpler structure with an ethyl and methyl group, making it less complex but still useful in various reactions.
2-Chloro-N-ethyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPKGEJKIGCLCP-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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